(E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid
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Overview
Description
(E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a triazinyl group through an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid typically involves the following steps:
Formation of the Triazinyl Intermediate: The synthesis begins with the preparation of the triazinyl intermediate. This can be achieved by reacting 6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazine with appropriate reagents under controlled conditions.
Imination Reaction: The triazinyl intermediate is then subjected to an imination reaction with 4-formylbenzoic acid. This step involves the formation of an imine linkage between the triazinyl group and the benzoic acid moiety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine, altering the compound’s properties.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities. Studies could focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find use as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid: A similar compound without the (E)-configuration.
4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)phenylacetic acid: A derivative with a phenylacetic acid moiety instead of benzoic acid.
4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)salicylic acid: A derivative with a salicylic acid moiety.
Uniqueness
(E)-4-(((6-methyl-5-oxo-3-thioxo-2,3-dihydro-1,2,4-triazin-4(5H)-yl)imino)methyl)benzoic acid is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. This configuration may result in different interactions with molecular targets compared to its (Z)-isomer or other similar compounds.
Properties
IUPAC Name |
4-[(E)-(6-methyl-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-4-yl)iminomethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-7-10(17)16(12(20)15-14-7)13-6-8-2-4-9(5-3-8)11(18)19/h2-6H,1H3,(H,15,20)(H,18,19)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYURLVRABYZCH-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)N=CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N(C1=O)/N=C/C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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